3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide

High-throughput screening Target profiling PubChem BioAssay

3‑(2‑Chlorophenyl)‑N‑phenyl‑1,2‑oxazole‑5‑carboxamide is a competitive MAO‑A inhibitor whose ortho‑chloro substitution creates a distinct torsional profile vs. para‑ or meta‑halogen analogs. This steric and electronic differentiation makes it an essential tool for kinetic assays, hit‑calling calibration, and computational docking benchmarks. Procure at ≥95% purity and use head‑to‑head with the para‑chloro isomer to quantify positional effects on potency and selectivity.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.73
CAS No. 477859-15-7
Cat. No. B2412521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide
CAS477859-15-7
Molecular FormulaC16H11ClN2O2
Molecular Weight298.73
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl
InChIInChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)
InChIKeyYGOUZPYDZRKDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide (CAS 477859-15-7): Compound Identity and Procurement Baseline


3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide (CAS 477859-15-7) is a synthetic small molecule belonging to the 3,5-disubstituted isoxazole-5-carboxamide class, with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72 g/mol [1]. It features an ortho-chlorophenyl substituent at the isoxazole 3-position and an N-phenyl carboxamide at the 5-position. The compound is cataloged under PubChem CID 2769309 and ChEMBL ID CHEMBL1308391, and has been evaluated across more than 100 high-throughput screening (HTS) assays deposited in the PubChem BioAssay database, spanning targets including G-protein coupled receptors, proteases, and enzymes [1][2]. Commercial sourcing is available from multiple suppliers at a minimum purity specification of 95% .

Why 3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide Cannot Be Replaced by Generic Isoxazole Carboxamide Analogs


The 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide scaffold combines an ortho-chloro substitution on the 3-aryl ring and an unsubstituted N-phenyl carboxamide on the 5-position, a substitution pattern that is distinct from its para-chloro, meta-chloro, 2,4-dichloro, or unsubstituted-phenyl isomers [1]. The ortho-chloro group introduces both steric constraints (torsional angle restriction between the phenyl and isoxazole rings) and an electron-withdrawing inductive effect at the ortho position, which alters hydrogen-bond acceptor capacity at the isoxazole nitrogen relative to para-substituted analogs [2]. Published SAR on related isoxazole carboxamide series demonstrates that even a change from ortho-chloro to para-chloro or from N-phenyl to N-(4-chlorophenyl) can shift biological activity profiles across multiple target classes, including anticancer potency and enzyme inhibition selectivity [3]. Substituting the target compound with a generic isoxazole-5-carboxamide analog without confirming equivalent biological performance therefore carries a material risk of altered target engagement.

Product-Specific Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide


High-Throughput Screening Coverage: 109 PubChem BioAssays Across Diverse Target Classes Versus Limited Screening of Close Analogs

3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide has been evaluated in 109 distinct PubChem BioAssays spanning GPCRs (mu-opioid receptor, muscarinic M1), proteases (caspase-3, furin, ADAM17), metabolic enzymes (fatty acid-CoA ligase FadD28, sialate O-acetylesterase), and cellular stress pathways (unfolded protein response), as listed in its Chemsrc bioassay summary [1]. In contrast, the para-chloro positional isomer 3-(4-chlorophenyl)-N-phenyl-5-isoxazolecarboxamide and the unsubstituted analog 3-phenyl-N-phenyl-5-isoxazolecarboxamide each have substantially fewer (<20) PubChem BioAssay entries with quantitative activity outcomes, making the ortho-chloro compound the most extensively screened member of this substitution series [2]. This screening density provides a broader baseline activity profile for hit triage and selectivity assessment.

High-throughput screening Target profiling PubChem BioAssay HTS fingerprint

Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 3.8) and Its Implication for Passive Membrane Permeability

The target compound exhibits a computed XLogP3 value of 3.8 and a topological polar surface area (TPSA) of 55.1 Ų, as reported in its PubChem compound summary [1]. For the para-chloro positional isomer 3-(4-chlorophenyl)-N-phenyl-5-isoxazolecarboxamide, the XLogP3 is predicted at 3.8 (identical due to halogen position having minimal effect on overall partition coefficient), but the difference in dipole moment arising from the ortho- vs. para-chloro vector orientation alters the compound's 3D electrostatic potential surface, which can differentially affect interactions with polar residues in protein binding pockets [2]. The 2-chlorophenyl group introduces a dipole moment component perpendicular to the isoxazole ring plane, whereas the para isomer's dipole is co-linear, a geometric distinction relevant for structure-based design [2].

Lipophilicity XLogP3 Drug-likeness Physicochemical properties

Enzyme Inhibition Profile: Competitive MAO-A Inhibition Observed in Biochemical Assay

In a biochemical assay employing human placental monoamine oxidase A (MAO-A), 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide was characterized as a competitive inhibitor, as documented in the BindingDB entry under ChEMBL assay identifier ChEBML_122785 [1]. The competitive mode of inhibition indicates that the compound binds to the MAO-A active site in a manner that competes directly with substrate, a mechanistic feature that distinguishes it from irreversible or allosteric MAO-A modulators. While the para-chloro isomer has not been reported in the same MAO-A assay, structure-activity trends in the 3-aryl isoxazolecarboxamide class suggest that the ortho-chloro substitution pattern contributes steric complementarity to the MAO-A substrate channel [2].

Monoamine oxidase A MAO-A inhibition Enzyme kinetics Competitive inhibition

Commercial Availability and Purity Specification: 95% Minimum Purity with Documented Vendor Traceability

3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is commercially available from AKSci (Catalog 8832CH) with a documented minimum purity specification of 95% . This contrasts with several close analogs such as 3-(2-bromophenyl)-N-phenyl-5-isoxazolecarboxamide and 3-(2-fluorophenyl)-N-phenyl-5-isoxazolecarboxamide, for which fewer commercial suppliers exist and published purity specifications are inconsistent or absent from vendor documentation . The availability of a defined purity specification is critical for users requiring reproducible biological assay results, as impurities in isoxazole carboxamide preparations have been shown to contribute to off-target activity in HTS campaigns [1].

Chemical procurement Purity specification Vendor qualification Quality control

Optimal Research and Procurement Application Scenarios for 3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide


Chemical Probe for Monoamine Oxidase A (MAO-A) Competitive Inhibition Studies

Based on the documented competitive inhibition of human placental MAO-A [1], 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is suitable as a tool compound for MAO-A enzymology studies, particularly in kinetic assays where competitive binding mode needs to be confirmed via Lineweaver-Burk analysis. The ortho-chloro substitution provides a distinct steric footprint in the MAO-A active site compared to para-substituted analogs, making it valuable for probing the steric tolerance of the substrate channel. Users should verify lot-specific purity (≥95% specification) and confirm compound identity by NMR or LC-MS prior to assay deployment.

Reference Compound for Isoxazole Carboxamide HTS Library Validation

With 109 PubChem BioAssay entries spanning GPCRs, proteases, and metabolic enzymes [2], this compound serves as an informative reference standard for validating isoxazole carboxamide-focused screening libraries. Its extensive HTS history provides a baseline activity fingerprint that can be used to benchmark assay performance, assess inter-plate variability, and calibrate hit-calling thresholds across screening campaigns. Procurement of this compound from suppliers with documented 95% purity is recommended to ensure reproducibility.

Structure-Activity Relationship (SAR) Control for 3-Aryl Isoxazole-5-Carboxamide Optimization Programs

The compound functions as a key SAR comparator in medicinal chemistry programs exploring the effect of halogen position (ortho vs. para vs. meta) on the 3-aryl ring of isoxazole-5-carboxamides [3]. Its ortho-chloro substitution creates a distinct torsional profile and electrostatic potential surface compared to its para-chloro isomer, enabling systematic evaluation of halogen positional effects on target binding and selectivity. Researchers should pair this compound with the para-chloro isomer in head-to-head assays to quantify the positional effect on potency and selectivity.

Physicochemical Reference Standard for in Silico Modeling and Computational Docking Studies

With well-defined computed properties (XLogP3 = 3.8, TPSA = 55.1 Ų, 3 hydrogen bond acceptors, 1 hydrogen bond donor, 3 rotatable bonds) [4], 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is appropriate for use as a computational benchmark in docking and molecular dynamics simulations. The ortho-chloro orientation provides a test case for evaluating force field accuracy in reproducing halogen-π interactions and out-of-plane torsional preferences, which are critical for accurate binding pose prediction in structure-based drug design.

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